2,3-Bis(acetylmercaptomethyl)quinoxaline
Description
Historical Context and Chemical Significance of Quinoxaline (B1680401) Frameworks
The quinoxaline framework, also known as benzopyrazine, is a nitrogen-containing heterocyclic system that has garnered considerable attention in chemical research. mdpi.comresearchgate.net Structurally, it is formed by the fusion of a benzene (B151609) ring with a pyrazine (B50134) ring. ipp.ptijpsjournal.com This arrangement makes it a bioisoster of other important aromatic systems like quinoline (B57606) and naphthalene. ijpsjournal.com The presence of nitrogen atoms within the heterocyclic ring is crucial as they can stabilize ion radical species. ijpsjournal.com
The synthesis of quinoxaline derivatives is often straightforward, with the classical and most common method being the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.comnih.gov This accessibility has contributed to the extensive exploration of their properties and applications. While naturally occurring quinoxalines are not abundant, synthetic derivatives are integral components of various biologically active compounds, including some antibiotics like echinomycin, levomycin, and actinomycin. ipp.pt These natural products are known for their ability to inhibit the growth of Gram-positive bacteria and show activity against certain tumors. ipp.pt
Overview of Functionalized Quinoxalines in Advanced Chemical Research
The versatility of the quinoxaline scaffold has led to its widespread use in numerous areas of advanced chemical research. Suitably functionalized quinoxalines exhibit a broad spectrum of biological activities, making them promising candidates for drug discovery. researchgate.netnih.gov Research has demonstrated their potential as antiviral, anticancer, anti-inflammatory, antidiabetic, and antimicrobial agents. mdpi.comresearchgate.net
Beyond medicinal chemistry, functionalized quinoxalines have found applications in materials science. Their inherent electronic properties, stemming from the electron-withdrawing nature of the pyrazine ring, make them suitable for use in the development of electroluminescent materials, organic semiconductors, and dyes. nih.gov The ability to introduce various functional groups onto the quinoxaline core allows for the fine-tuning of their electronic and photophysical properties for specific applications. nih.gov In recent years, there has been a growing interest in developing "green" synthetic methods for quinoxaline derivatives, utilizing techniques such as microwave-assisted synthesis and one-pot reactions to improve efficiency and reduce environmental impact. nih.gov
Rationale for Investigating 2,3-Bis(acetylmercaptomethyl)quinoxaline: Unique Structural and Reactivity Potential
The specific compound, This compound , is of particular interest due to the presence of sulfur-containing side chains. The acetylmercaptomethyl groups introduce thioester functionalities, which can exhibit unique reactivity. Thioesters are known to be important intermediates in various biochemical and synthetic transformations.
Initial investigations into this compound have highlighted its potential as an antiviral agent. It has been shown to inhibit the RNA synthesis of poliovirus and the multiplication of human herpesvirus 1 in vitro. wikipedia.org The proposed mechanism of action involves the interruption of a late stage in the virus assembly or maturation process, without affecting viral attachment, penetration, or DNA synthesis. wikipedia.org This specific mode of action distinguishes it from many other antiviral compounds and provides a strong rationale for further detailed investigation into its structural features and reactivity to better understand and potentially enhance its biological activity.
Chemical Compound Information
| Compound Name |
| This compound |
| Quinoxaline |
| Benzopyrazine |
| Quinoline |
| Naphthalene |
| o-Phenylenediamine |
| Echinomycin |
| Levomycin |
| Actinomycin |
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₄N₂O₂S₂ |
| Molar Mass | 306.4 g/mol |
| IUPAC Name | S,S′-[Quinoxaline-2,3-diylbis(methylene)] di(ethanethioate) |
| CAS Number | 36014-40-1 |
Data sourced from PubChem CID 188227
Structure
2D Structure
3D Structure
Properties
CAS No. |
36014-40-1 |
|---|---|
Molecular Formula |
C14H14N2O2S2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
S-[[3-(acetylsulfanylmethyl)quinoxalin-2-yl]methyl] ethanethioate |
InChI |
InChI=1S/C14H14N2O2S2/c1-9(17)19-7-13-14(8-20-10(2)18)16-12-6-4-3-5-11(12)15-13/h3-6H,7-8H2,1-2H3 |
InChI Key |
KIYGADXCTZZZDG-UHFFFAOYSA-N |
SMILES |
CC(=O)SCC1=NC2=CC=CC=C2N=C1CSC(=O)C |
Canonical SMILES |
CC(=O)SCC1=NC2=CC=CC=C2N=C1CSC(=O)C |
Synonyms |
2,3-bis(acetylmercaptomethyl)quinoxaline |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Bis Acetylmercaptomethyl Quinoxaline and Precursor Derivatives
General Condensation Strategies for Quinoxaline (B1680401) Core Formation
The quinoxaline ring system, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is a common scaffold in medicinal chemistry and materials science. Its synthesis is well-established, with the primary method involving the condensation of an aromatic diamine with a 1,2-dicarbonyl compound.
Reactions Involving o-Phenylenediamines and Dicarbonyl Precursors
The classical and most direct route to the quinoxaline core is the Hinsberg-Körner synthesis, which involves the acid-catalyzed condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. prepchem.comresearchgate.netnih.gov For the synthesis of the direct precursor to the title compound, 2,3-dimethylquinoxaline (B146804), the required reactants are o-phenylenediamine and 2,3-butanedione (B143835) (also known as diacetyl).
The reaction proceeds via a two-step mechanism. First, one amino group of the o-phenylenediamine attacks one of the carbonyl carbons of the dicarbonyl compound, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. An intramolecular cyclization occurs as the second amino group attacks the remaining carbonyl carbon, followed by another dehydration step to yield the stable, aromatic quinoxaline ring. While effective, this traditional method often requires high temperatures and long reaction times. prepchem.com
Catalytic Approaches in Quinoxaline Synthesis
To improve the efficiency, yield, and environmental footprint of quinoxaline synthesis, numerous catalytic systems have been developed. These catalysts facilitate the condensation reaction under milder conditions, often at room temperature and in greener solvents like water or ethanol. researchgate.netnih.gov
Catalytic methods can be broadly categorized:
Brønsted and Lewis Acids: Simple acids continue to be used, but more advanced catalysts like iodine, amberlyst-15, and various metal salts (e.g., zinc triflate, copper(II) sulfate) have proven highly effective. researchgate.netwikipedia.orgsigmaaldrich.com For instance, iodine can catalyze the oxidative cyclization between 1,2-diamines and α-hydroxy ketones, which generate the necessary dicarbonyl species in situ. sigmaaldrich.comorganic-chemistry.org
Heterogeneous Catalysts: To simplify product purification and enable catalyst recycling, solid-supported catalysts are advantageous. Examples include heteropolyoxometalates on alumina, graphite, and magnetically recyclable MnFe₂O₄ nanoparticles. prepchem.comnih.gov These systems allow for high yields under mild conditions, and the catalyst can often be recovered by simple filtration. nih.gov
Organocatalysts: Metal-free catalysts, such as nitrilotris(methylenephosphonic acid), offer a sustainable alternative, promoting the reaction with high efficiency and allowing for catalyst reuse. researchgate.net
The table below summarizes a selection of modern catalytic systems for quinoxaline synthesis.
| Catalyst | Dicarbonyl Precursor | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| AlCuMoVP | Benzil | Toluene | 25 | 2 h | 92 | prepchem.com |
| Graphene Oxide | Benzil | - | 80 | 15 min | 96 | researchgate.net |
| Iodine (20 mol%) | α-Hydroxy Ketone | DMSO | 90 | 3-5 h | 78-99 | researchgate.net |
| CuSO₄·5H₂O | Benzil | Ethanol | 25 | 10 min | 94 | wikipedia.org |
| Amberlyst-15 | Benzil | Water | 70 | 3 h | 96 | nih.gov |
| Zinc Triflate | Benzil | Acetonitrile | 25 | 20-30 min | 85-91 | sigmaaldrich.com |
Introduction of Mercaptomethyl and Acetylmercaptomethyl Moieties
With the 2,3-dimethylquinoxaline precursor in hand, the next phase of the synthesis focuses on converting the methyl groups into the target acetylmercaptomethyl functionalities. This is achieved through a two-step sequence: halogenation followed by nucleophilic substitution.
Halogenation of Quinoxaline Methyl Groups to Form Bis(halomethyl) Derivatives
The methyl groups of 2,3-dimethylquinoxaline are benzylic in nature, making them susceptible to free-radical halogenation. The most common method for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl₄), typically with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under reflux or irradiation. wikipedia.orgmasterorganicchemistry.com This reaction selectively brominates the benzylic position, converting 2,3-dimethylquinoxaline into 2,3-bis(bromomethyl)quinoxaline (B1328767). researchgate.netnih.gov This di-halogenated derivative is a highly reactive intermediate, primed for subsequent nucleophilic attack. researchgate.net Alternatively, 2,3-bis(chloromethyl)quinoxaline can be prepared using other chlorinating agents.
Nucleophilic Substitution Strategies for C-S Bond Formation (e.g., from Dihalogenated Quinoxalines)
The carbon-bromine bonds in 2,3-bis(bromomethyl)quinoxaline are excellent leaving groups for nucleophilic substitution reactions (Sₙ2). The electrophilic nature of the benzylic carbons makes them ideal sites for attack by a wide range of nucleophiles. nih.gov To form the required carbon-sulfur bond, a sulfur-based nucleophile is necessary. For the direct installation of the acetylmercaptomethyl group, the thioacetate (B1230152) anion (CH₃COS⁻) is the ideal nucleophile. This anion is readily generated from a salt, such as potassium thioacetate.
The reaction involves the displacement of both bromide ions by two equivalents of the thioacetate anion, resulting in the formation of two new C-S bonds and yielding the final product.
Thioacetylation and Esterification Procedures for Acetylmercaptomethyl Installation
This final step combines the concepts from the previous section into a practical procedure. The thioacetylation is achieved via the nucleophilic substitution reaction where 2,3-bis(bromomethyl)quinoxaline is treated with a thioacetate salt. Potassium thioacetate is commonly used for this purpose.
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can solvate the cation while leaving the thioacetate anion highly nucleophilic. The procedure involves dissolving the 2,3-bis(bromomethyl)quinoxaline and adding at least two molar equivalents of potassium thioacetate. The mixture is stirred, often at room temperature or with gentle heating, until the starting material is consumed. The final product, 2,3-Bis(acetylmercaptomethyl)quinoxaline, is then isolated through standard workup and purification techniques. This reaction efficiently installs the complete acetylmercaptomethyl side chains onto the quinoxaline scaffold.
Derivatization from 2,3-Quinoxalinedithiols
The synthesis of this compound can be achieved through the derivatization of its precursor, 2,3-quinoxalinedithiol (B74760). This process involves the acetylation of the thiol groups present on the quinoxaline core.
A general and effective method for the acetylation of thiols, which can be adapted for the synthesis of the target compound, involves the use of acetic anhydride (B1165640) in the presence of a base, typically pyridine (B92270). nih.govsigmaaldrich.com The reaction proceeds by the nucleophilic attack of the sulfur atoms of the dithiol on the carbonyl carbons of acetic anhydride. Pyridine acts as a catalyst and also serves to neutralize the acetic acid byproduct formed during the reaction. sigmaaldrich.com
The general procedure for such an acetylation is as follows:
The starting material, 2,3-quinoxalinedithiol, is dissolved in pyridine under an inert atmosphere (e.g., argon). nih.gov
Acetic anhydride is then added to the solution, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate. nih.gov
The reaction mixture is stirred at room temperature until the starting material is fully consumed, which can be monitored by techniques like thin-layer chromatography (TLC). nih.gov
Upon completion, the reaction is quenched, and the product is isolated and purified. nih.gov
While a specific, detailed experimental protocol with reaction yields for the synthesis of this compound from 2,3-quinoxalinedithiol was not found in the reviewed literature, the above-described general method for thiol acetylation provides a well-established route for this transformation. The precursor, 2,3-quinoxalinedithiol, can be prepared by refluxing 2,3-dichloroquinoxaline (B139996) with thiourea (B124793) in ethanol, followed by treatment with aqueous sodium hydroxide (B78521). rsc.org
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of quinoxaline derivatives is an area of growing interest, aiming to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green chemistry aspects can be considered.
Catalysis: The use of catalysts is a cornerstone of green chemistry. While the traditional acetylation method often employs a stoichiometric amount of pyridine, exploring catalytic alternatives could enhance the greenness of the process.
Solvent Selection: Pyridine, while effective, is a solvent with notable health and environmental concerns. The development of synthetic routes that utilize more benign solvents or even solvent-free conditions would be a significant advancement. Research has shown that some acetylation reactions can be performed in greener solvents or under solvent-free conditions, which could potentially be applied to the synthesis of the target molecule.
Atom Economy: The principle of atom economy encourages the design of synthetic methods that maximize the incorporation of all materials used in the process into the final product. The acetylation with acetic anhydride has a good atom economy, with acetic acid being the only byproduct.
Energy Efficiency: Traditional heating methods can be energy-intensive. The exploration of alternative energy sources, such as microwave irradiation, has been shown to accelerate reaction times and improve yields in the synthesis of some quinoxaline derivatives. sapub.org Applying such technologies to the synthesis of this compound could lead to more energy-efficient processes.
While specific green synthetic routes for this compound are not extensively documented, the broader research into greening quinoxaline synthesis provides a valuable framework for future process development.
Chemical Reactivity and Transformation Pathways of 2,3 Bis Acetylmercaptomethyl Quinoxaline
Hydrolysis of Thioester Linkages and Generation of Dithiol Species
The thioester groups in 2,3-Bis(acetylmercaptomethyl)quinoxaline are susceptible to hydrolysis, a reaction that cleaves the S-acetyl bond to generate the corresponding dithiol, 2,3-bis(mercaptomethyl)quinoxaline, and acetic acid. This transformation is of significant interest as it unmasks the reactive thiol functionalities.
Thioesters are generally more reactive towards hydrolysis than their oxygen ester counterparts. stackexchange.com This increased reactivity is attributed to the poorer orbital overlap between the carbon 2p and sulfur 3p orbitals, which reduces the resonance stabilization of the thioester bond and renders the carbonyl carbon more electrophilic. stackexchange.com The hydrolysis can be catalyzed by both acid and base, and the rate is influenced by pH. nih.govnih.gov
The reaction proceeds via nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the thioester. This is followed by the formation of a tetrahedral intermediate, which then collapses to release the thiolate anion and acetic acid. The thiolate is subsequently protonated to yield the free thiol.
The generation of the dithiol species, 2,3-bis(mercaptomethyl)quinoxaline, is a critical step in many of its potential applications, as the free thiol groups are key to its biological activity and its use as a ligand in coordination chemistry.
Table 1: Factors Influencing Thioester Hydrolysis
| Factor | Effect on Hydrolysis Rate | Rationale |
| pH | Increases with increasing pH (base-catalyzed) or decreasing pH (acid-catalyzed) | Hydroxide is a stronger nucleophile than water. Protonation of the carbonyl oxygen makes it more electrophilic. nih.govnih.gov |
| Temperature | Increases with increasing temperature | Provides the necessary activation energy for the reaction. |
| Solvent | Polar protic solvents can facilitate hydrolysis | Solvents like water can act as both a solvent and a reactant. |
| Catalysts | Can be catalyzed by certain metal ions or enzymes | Metal ions can coordinate to the carbonyl oxygen, increasing its electrophilicity. acs.orgusu.edu |
Redox Chemistry of Sulfur-Containing Functional Groups
The sulfur atoms in this compound and its corresponding dithiol can undergo a range of redox transformations.
The thioether-like sulfur atoms in the parent compound, and more readily the thiol groups of its hydrolyzed form, can be oxidized. Mild oxidizing agents can convert the dithiol to a cyclic disulfide. libretexts.orglibretexts.org This intramolecular cyclization is a common reaction for 1,2-dithiols.
Stronger oxidizing agents, such as hydrogen peroxide or peroxy acids, can oxidize the sulfur atoms to sulfoxides and subsequently to sulfones. rsc.orgorganic-chemistry.orgacsgcipr.orgresearchgate.net The oxidation of thioethers to sulfoxides is often faster than the subsequent oxidation to sulfones, allowing for the selective formation of sulfoxides under controlled conditions. acsgcipr.org
The oxidation of the dithiol can also lead to the formation of intermolecular disulfide-linked polymers. The specific oxidation product depends on the reaction conditions, including the nature of the oxidant, stoichiometry, and the presence of catalysts. organic-chemistry.orgjove.com
The thioester linkages of this compound can be reduced to the corresponding primary alcohols and thiols. acs.orgnih.gov This reduction can be achieved using strong reducing agents like lithium aluminum hydride. acs.org Milder reducing agents, such as sodium borohydride, have also been shown to selectively reduce thioesters in the presence of other functional groups like esters and nitriles. tandfonline.com
The disulfide that can be formed from the dithiol can be readily reduced back to the dithiol using a variety of reducing agents, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). libretexts.orglibretexts.org This reversible thiol-disulfide interchange is a key aspect of the chemistry of such compounds.
Table 2: Redox Reactions of Sulfur in this compound Derivatives
| Starting Material | Reagent/Condition | Product(s) |
| 2,3-Bis(mercaptomethyl)quinoxaline (Dithiol) | Mild oxidizing agent (e.g., I2, air) | Cyclic Disulfide |
| 2,3-Bis(mercaptomethyl)quinoxaline (Dithiol) | Strong oxidizing agent (e.g., H2O2, KMnO4) | Sulfinic acids, Sulfonic acids jove.com |
| This compound | Strong oxidizing agent (e.g., H2O2) | Sulfoxides, Sulfones |
| Cyclic Disulfide | Reducing agent (e.g., DTT, TCEP) | 2,3-Bis(mercaptomethyl)quinoxaline (Dithiol) libretexts.org |
| This compound | Strong reducing agent (e.g., LiAlH4) | 2,3-Bis(mercaptomethyl)quinoxaline and Ethanol acs.orgnih.gov |
Nucleophilic Reactions Involving Sulfur Centers
The sulfur atoms in both the thioester and the corresponding thiol are nucleophilic. The thiolate anions, formed by deprotonation of the thiols, are particularly strong nucleophiles. masterorganicchemistry.comlibretexts.org They can participate in a variety of S-alkylation and S-acylation reactions.
The thioester itself can act as an acylating agent, transferring the acetyl group to other nucleophiles. stackexchange.com The thiolate leaving group is relatively stable, making this a favorable process. stackexchange.com
The nucleophilicity of the sulfur atom is a key feature in the biological activity of many sulfur-containing compounds and is also exploited in the synthesis of more complex molecules. The sulfur atoms can also participate in intramolecular reactions, such as the formation of cyclic sulfides. acs.org
Electrophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) Ring System
The quinoxaline ring is an electron-deficient aromatic system due to the presence of the two nitrogen atoms. This deactivation makes electrophilic aromatic substitution reactions more difficult to achieve compared to benzene (B151609). sgbaukrc.ac.in
Electron-donating substituents on the benzene portion of the quinoxaline ring would activate it towards electrophilic attack, directing incoming electrophiles to the ortho and para positions relative to the activating group. openstax.orgmasterorganicchemistry.comlibretexts.org Conversely, the pyrazine (B50134) ring is generally deactivated towards electrophilic substitution.
Thermal and Photochemical Stability and Degradation Mechanisms
Quinoxaline derivatives are generally known for their good thermal stability. researchgate.netbeilstein-journals.orgnih.gov The thermal stability of this compound is expected to be high, with degradation likely initiated at the thioester linkages at elevated temperatures.
Photochemically, quinoxaline derivatives can be reactive. mdpi.com The absorption of UV light can lead to the excitation of the quinoxaline chromophore, which can initiate various photochemical reactions, including cleavage of the side chains or reactions involving the sulfur atoms. The presence of sulfur atoms can also influence the photochemical behavior, potentially leading to the formation of radical species and subsequent degradation pathways. The specific degradation products would depend on the wavelength of light and the presence of other reactive species like oxygen.
Advanced Spectroscopic and Structural Characterization of 2,3 Bis Acetylmercaptomethyl Quinoxaline
Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy)
Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule. While specific experimental Fourier-Transform Infrared (FT-IR) and Raman spectra for 2,3-Bis(acetylmercaptomethyl)quinoxaline are not widely reported in the surveyed scientific literature, the expected characteristic vibrational modes can be predicted based on its molecular structure.
The FT-IR spectrum is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the thioester functional groups. Other significant signals would include C-H stretching from the aromatic quinoxaline (B1680401) ring and the aliphatic methyl and methylene groups, C=N and C=C stretching vibrations within the aromatic system, and C-S stretching modes.
Table 1: Predicted Key FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (CH₃, CH₂) | Stretching | 3000 - 2850 |
| Thioester C=O | Stretching | 1710 - 1680 |
| Aromatic C=C / C=N | Stretching | 1620 - 1450 |
| Aliphatic C-H | Bending | 1470 - 1350 |
| C-S | Stretching | 750 - 600 |
Raman spectroscopy would complement the FT-IR data, with strong signals expected for the symmetric vibrations of the aromatic quinoxaline core and the C-S bonds, which are often more Raman-active.
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms in a molecule.
¹H NMR: The proton NMR spectrum of this compound would feature distinct signals for the aromatic protons of the quinoxaline ring and the aliphatic protons of the acetylmercaptomethyl side chains. The four protons on the benzene (B151609) portion of the quinoxaline ring are expected to appear as a complex multiplet system in the downfield region (typically 7.5-8.1 ppm). The methylene protons (-CH₂-) adjacent to the quinoxaline ring and the sulfur atom would likely appear as a singlet, while the methyl protons (-CH₃) of the acetyl group would also present as a singlet, but further upfield.
¹³C NMR: The carbon-13 NMR spectrum would provide information on all unique carbon environments. Key signals would include the carbonyl carbon of the thioester, the carbons of the quinoxaline ring system (both protonated and quaternary), and the aliphatic methylene and methyl carbons.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) would confirm ¹H-¹H coupling relationships, particularly within the aromatic spin system. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for unambiguously assigning the proton signals to their corresponding carbon atoms and confirming the connectivity between the quinoxaline core and the side chains.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic CH | C5, C6, C7, C8-H | ~ 8.0 - 7.7 | ~ 130 - 128 |
| Methylene CH₂ | -CH₂-S- | ~ 4.5 | ~ 35 |
| Methyl CH₃ | -C(O)CH₃ | ~ 2.4 | ~ 30 |
| Quaternary C | C2, C3 | - | ~ 152 |
| Quaternary C | C4a, C8a | - | ~ 141 |
| Carbonyl C=O | -C(O)S- | - | ~ 195 |
Note: Predicted values are estimates based on typical chemical shifts for similar structural motifs.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₄H₁₄N₂O₂S₂. The theoretical exact mass corresponding to this formula can be calculated by summing the masses of the most abundant isotopes of each element. nih.gov
The calculated monoisotopic mass for C₁₄H₁₄N₂O₂S₂ is 306.04967 Da. nih.gov An experimental HRMS measurement, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), thus unequivocally confirming the molecular formula.
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single Crystal X-ray Diffraction is the most powerful method for determining the three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions. A search of crystallographic databases indicates that the single-crystal structure of this compound has not been reported.
If suitable crystals were obtained, this technique would reveal the planarity of the quinoxaline ring system, the conformation of the flexible acetylmercaptomethyl side chains, and how the molecules pack in the crystal lattice. This would provide valuable information on potential intermolecular forces such as π-π stacking of the aromatic rings or C-H···O/N interactions.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Visible (UV-Vis) absorption and fluorescence spectroscopy probe the electronic transitions within a molecule. The quinoxaline core is a known chromophore and fluorophore. mdpi.com The UV-Vis absorption spectrum of this compound is expected to show characteristic bands corresponding to π → π* transitions associated with the conjugated aromatic system and potentially lower energy n → π* transitions involving the nitrogen lone pairs and carbonyl oxygen lone pairs. researchgate.net
Given that many quinoxaline derivatives exhibit fluorescence, it is plausible that this compound would also be emissive. nih.gov If so, a fluorescence spectrum would show an emission peak at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift). The specific wavelengths of absorption and emission would depend on the solvent environment. However, specific experimental spectra for this compound are not available in the reviewed literature.
Advanced Spectroscopic Probes of Electronic Structure and Dynamics
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals or certain transition metal ions.
In its neutral, ground-state form, this compound is a diamagnetic molecule with all electrons paired. Therefore, it is EPR-silent and would not produce a signal. However, EPR spectroscopy could be a valuable tool to study the electronic structure of radical ions of this compound. For instance, if the molecule were to be chemically or electrochemically reduced to form a radical anion, or oxidized to form a radical cation, EPR spectroscopy could be used to characterize these paramagnetic species. nih.govabechem.com Such studies can provide information on the distribution of the unpaired electron's spin density across the molecule's framework. researchgate.net No EPR studies on radical ions of this compound have been reported in the literature. mdpi.comnih.gov
Photoelectron Spectroscopy (PES) for Frontier Orbital Analysis
The electronic structure of this compound is primarily defined by the quinoxaline core, a π-conjugated system, and the influence of the 2,3-disubstituted acetylmercaptomethyl groups. The HOMO and LUMO are key to understanding the molecule's electronic transitions and reactivity. In quinoxaline itself, the HOMO and LUMO are π-orbitals delocalized over the aromatic system.
Theoretical calculations, such as those based on Density Functional Theory (DFT), are instrumental in predicting the energies and spatial distributions of these orbitals. For many quinoxaline derivatives, DFT calculations have been shown to provide reliable predictions of their electronic properties nih.govresearchgate.netwu.ac.th. Based on such computational studies on analogous systems, a theoretical model for the frontier orbitals of this compound can be constructed.
Table 1: Predicted Frontier Orbital Energies and Characteristics for this compound (Theoretical)
| Molecular Orbital | Predicted Energy (eV) | Primary Character | Expected Contribution from Substituents |
| HOMO | -5.5 to -6.5 | π-orbital | Significant contribution from sulfur p-orbitals, leading to energy destabilization (raising the energy level). |
| LUMO | -1.0 to -2.0 | π*-orbital | Primarily localized on the quinoxaline ring, with some influence from the substituents. |
| HOMO-LUMO Gap | 3.5 to 5.5 | This energy gap is critical in determining the electronic absorption and emission properties of the molecule. |
Note: The energy values presented are estimations based on theoretical calculations of similar quinoxaline and sulfur-containing aromatic systems and are subject to variation depending on the computational method and basis set used.
The analysis of the HOMO and LUMO provides insights into the molecule's reactivity. The HOMO, being the orbital from which an electron is most easily removed, indicates the molecule's potential as an electron donor (nucleophilicity). The LUMO, the orbital to which an electron is most easily added, reflects its electron acceptor capability (electrophilicity) youtube.com. The distribution of these orbitals will also dictate the nature of its electronic transitions observed in UV-Vis and MCD spectroscopy.
Magnetic Circular Dichroism (MCD) Spectroscopy
Magnetic Circular Dichroism (MCD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. This technique is particularly useful for assigning electronic transitions and understanding the electronic structure of molecules, especially those with degenerate or near-degenerate excited states rsc.org.
While specific MCD spectra for this compound are not available, the expected features can be discussed based on the known electronic transitions of the quinoxaline chromophore and the influence of the substituents. The UV-Vis absorption spectrum of quinoxaline exhibits several π→π* transitions. MCD spectroscopy can help to resolve and assign these transitions, which may overlap in the absorption spectrum.
The MCD spectrum is composed of A, B, and C terms. For diamagnetic molecules like this compound in its ground state, only A and B terms are observed. 'A' terms arise from transitions to degenerate excited states, while 'B' terms arise from the magnetic field-induced mixing of electronic states.
The electronic transitions in the quinoxaline core are well-characterized. The introduction of the acetylmercaptomethyl groups will perturb these transitions. The sulfur atoms can introduce new electronic transitions, such as n→π* transitions involving the sulfur lone pairs, or modify the existing π→π* transitions of the quinoxaline ring. These modifications would be observable in the MCD spectrum.
Table 2: Expected Electronic Transitions and MCD Signatures for this compound
| Transition Type | Expected Wavelength Range (nm) | Description | Expected MCD Signature |
| π → π | 200 - 250 | High-energy transition within the quinoxaline aromatic system. | Likely a series of B terms, with potential for A terms if substituents induce near-degeneracy. |
| π → π | 250 - 350 | Lower-energy transitions of the quinoxaline core. | Strong B terms are expected, the signs of which provide information about the symmetry of the involved orbitals. |
| n → π | > 300 | Transition involving non-bonding electrons on nitrogen or sulfur atoms to the π system. | Typically weak in absorption but can show distinct B terms in MCD. |
Note: The wavelength ranges and MCD signatures are predictions based on the analysis of related quinoxaline derivatives and general principles of MCD spectroscopy.
The signs and magnitudes of the MCD bands provide detailed information about the symmetry and angular momentum of the excited states. For instance, the pattern of positive and negative B terms can be used to determine the polarization of the electronic transitions. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to simulate the MCD spectra and aid in the assignment of the observed transitions nih.govresearchgate.netwu.ac.th. The comparison of experimental MCD spectra with theoretical predictions would provide a robust characterization of the electronic structure of this compound.
Coordination Chemistry and Metal Complexation Derived from 2,3 Bis Acetylmercaptomethyl Quinoxaline
Ligand Design Principles and Chelation Modes of Thioester/Thiol Derivatives
The ligand 2,3-Bis(acetylmercaptomethyl)quinoxaline features a quinoxaline (B1680401) backbone with two acetylmercaptomethyl substituents at the 2 and 3 positions. The design of this ligand offers several potential coordination modes. The primary donor sites are the two sulfur atoms of the thioester groups and the two nitrogen atoms of the quinoxaline ring.
The acetyl groups on the sulfur atoms act as protecting groups for the thiol functionality. In its native thioester form, the ligand could potentially coordinate to metal centers through the sulfur atoms, although the coordination would likely be weak. A more probable scenario involves the in situ hydrolysis of the acetyl groups to yield the corresponding dithiolate, 2,3-bis(mercaptomethyl)quinoxaline. This dithiolate ligand would present two soft thiol donors, making it an excellent candidate for coordinating with soft metal ions.
Upon deprotection, the resulting dithiolate ligand could exhibit a variety of chelation modes:
Bidentate (S,S') Coordination: The two thiolate sulfur atoms could coordinate to a single metal center, forming a stable chelate ring. This is a common coordination mode for dithiolate ligands.
Bidentate (N,N') Coordination: The two nitrogen atoms of the quinoxaline ring could also act as a bidentate donor set, a well-established coordination mode for quinoxaline derivatives.
Tetradentate (N,N',S,S') Coordination: In a scenario where the ligand wraps around a metal ion, all four donor atoms (two nitrogen and two sulfur) could coordinate, leading to a highly stable complex.
Bridging Ligand: The ligand could bridge two or more metal centers, with the sulfur and/or nitrogen atoms coordinating to different metal ions. This could lead to the formation of dinuclear or polynuclear complexes and coordination polymers.
The preferred chelation mode would depend on several factors, including the nature of the metal ion (hard vs. soft acid), the reaction conditions, and the presence of other competing ligands.
Synthesis of Transition Metal Complexes and Coordination Polymers
The synthesis of transition metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. As mentioned, a key step in many synthetic procedures would be the deprotection of the thioester to generate the more strongly coordinating thiolate. This could be achieved by adding a base to the reaction mixture.
The general synthetic approach could be as follows:
where M^n+ represents a transition metal ion.
By carefully selecting the metal-to-ligand ratio, reaction temperature, and solvent, it may be possible to control the dimensionality of the resulting product, from discrete mononuclear or dinuclear complexes to one-, two-, or three-dimensional coordination polymers. For instance, using metal ions that favor linear or tetrahedral coordination geometries might promote the formation of polymeric structures.
Structural Analysis of Metal-Quinoxaline-Thiolate Complexes
To date, there is a lack of publicly available crystal structure data specifically for metal complexes of this compound or its deprotected dithiolate form. However, based on the structures of related quinoxaline-dithiolate complexes, some predictions can be made.
X-ray crystallography would be the definitive technique to elucidate the solid-state structures of these potential complexes. Key structural features to be determined would include:
Coordination geometry of the metal center (e.g., square planar, tetrahedral, octahedral).
Bond lengths and angles between the metal and the donor atoms of the ligand.
Chelation mode of the ligand.
Intermolecular interactions , such as hydrogen bonding or π-π stacking, which could influence the packing of the molecules in the crystal lattice and the formation of supramolecular architectures.
Spectroscopic techniques such as FT-IR, UV-Vis, and NMR would also be crucial for characterizing the coordination of the ligand to the metal center.
Electronic and Redox Properties of Metal-Ligand Assemblies
The electronic properties of metal complexes derived from 2,3-bis(mercaptomethyl)quinoxaline are expected to be rich and tunable. The quinoxaline moiety is a known redox-active group, capable of accepting electrons. The thiolate donors can also participate in redox processes.
Cyclic voltammetry would be a key technique to investigate the electrochemical behavior of these complexes. It is anticipated that these complexes could exhibit multiple reversible or quasi-reversible redox waves corresponding to both metal-centered and ligand-centered electron transfer processes. The redox potentials could be tuned by modifying the substituents on the quinoxaline ring or by changing the metal ion.
The combination of a redox-active quinoxaline core and sulfur-based donors could lead to interesting electronic properties, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, which could be probed by UV-Vis-NIR spectroscopy.
Supramolecular Chemistry Through Metal-Ligand Interactions
The versatile coordination modes of the 2,3-bis(mercaptomethyl)quinoxaline ligand, coupled with the potential for intermolecular interactions, make it a promising building block for supramolecular chemistry.
The formation of coordination polymers, as discussed in section 5.2, is a prime example of supramolecular assembly driven by metal-ligand interactions. Beyond simple coordination polymers, the system could be designed to form more complex supramolecular architectures such as metallacages, metallacycles, or metal-organic frameworks (MOFs).
The planar nature of the quinoxaline ring could facilitate π-π stacking interactions between adjacent ligands, leading to the formation of extended supramolecular arrays. Furthermore, if the acetyl groups are not removed, the carbonyl oxygen atoms could potentially participate in hydrogen bonding, adding another layer of control over the supramolecular assembly.
Theoretical and Computational Investigations of 2,3 Bis Acetylmercaptomethyl Quinoxaline
Quantum Chemical Calculations (Density Functional Theory and ab initio Methods)
Molecular Geometry Optimization and Conformation Analysis
No published studies detailing the optimized molecular geometry or conformational analysis of 2,3-Bis(acetylmercaptomethyl)quinoxaline using DFT or ab initio methods were found.
Electronic Structure and Frontier Molecular Orbital Analysis
Specific data on the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distributions for this compound, are not available in the public domain.
Spectroscopic Property Prediction (NMR, UV-Vis, IR)
There are no available computational studies that predict the NMR, UV-Vis, or IR spectra of this compound.
Reaction Mechanism Elucidation Through Computational Modeling
No computational studies on the reaction mechanisms involving this compound have been published.
Computational Studies of Molecular Interactions (e.g., Host-Guest Chemistry, Self-Assembly)
There is no available research on the computational modeling of molecular interactions, such as host-guest chemistry or self-assembly, for this specific compound.
Force Field Development for Molecular Simulations
No specific force fields for molecular simulations of this compound appear to have been developed and published.
Based on a comprehensive review of available scientific literature, there is no specific research data or detailed findings regarding the application of the compound This compound in the advanced fields of materials science and catalysis as outlined in the requested structure.
Publicly accessible research and chemical databases, including PubChem and peer-reviewed journals, primarily identify "this compound" (also known as BAMMQ) in the context of its antiviral properties. nih.govwikipedia.org Specifically, studies have focused on its ability to inhibit the replication of various viruses, such as poliovirus and human herpesvirus. wikipedia.org
However, there is a notable absence of literature detailing its use or performance in the following areas:
Electron-Transporting Materials in Organic Electronics: No studies were found that investigate or characterize its properties as an electron-transporting material.
Integration into Organic Semiconductor Architectures: There is no information on its integration or performance within organic semiconductor devices.
Role as Ligands in Catalysis: While other quinoxaline (B1680401) derivatives are explored as ligands, no research specifically details the use of this compound in either homogeneous or heterogeneous catalysis. researchgate.netnih.gov
Development of Chemosensors and Fluorescent Probes: The development of chemosensors and fluorescent probes has been an active area for the broader quinoxaline family, but not for this specific compound. researchgate.netresearchgate.net
Application in Corrosion Inhibition: Similarly, various quinoxaline derivatives have been studied for their corrosion inhibition potential, but no such studies have been published for this compound. jmaterenvironsci.comresearchgate.netmdpi.com
Therefore, it is not possible to provide a scientifically accurate article on "this compound" that adheres to the requested outline on materials science and catalysis due to the lack of published research in these specific areas. The primary focus of existing research on this compound lies outside the scope of the provided instructions.
Advanced Applications in Materials Science and Catalysis
Building Block Chemistry for Macrocycles and Supramolecular Frameworks
The strategic design of macrocyclic and supramolecular structures is a cornerstone of modern materials science and catalysis, enabling the creation of molecules with tailored cavities and functionalities. The compound 2,3-Bis(acetylmercaptomethyl)quinoxaline serves as a valuable, yet underexplored, precursor for the synthesis of such advanced architectures. Its utility lies in the two acetylmercaptomethyl groups at the 2 and 3 positions of the quinoxaline (B1680401) core, which, upon deprotection, yield a reactive 1,2-dithiol. This dithiol is a versatile building block for constructing larger cyclic and polycyclic systems through reactions with various electrophilic linkers.
The primary synthetic strategy involves the deacetylation of this compound to generate the more reactive intermediate, 2,3-Bis(mercaptomethyl)quinoxaline. This deprotection is typically achieved under basic conditions, for example, using sodium hydroxide (B78521) or sodium ethoxide in an inert atmosphere to prevent the oxidation of the resulting thiol groups. The in situ generated dithiolate is then reacted with a dihaloalkane or another suitable dielectrophile in a high-dilution environment. This technique favors intramolecular cyclization over intermolecular polymerization, leading to the formation of macrocyclic structures.
For instance, the reaction of 2,3-Bis(mercaptomethyl)quinoxaline with 1,2-bis(bromomethyl)benzene (B41939) under high-dilution conditions can lead to the formation of a [1+1] macrocycle. This resulting molecule possesses a well-defined cavity that can potentially encapsulate guest molecules or coordinate with metal ions. The rigid quinoxaline unit imparts a degree of preorganization to the macrocycle, which can enhance its binding affinity and selectivity for specific guests.
The table below summarizes representative research findings on the synthesis of macrocycles derived from quinoxaline-2,3-dithiol (B7734207) precursors, which are directly related to the application of this compound as a building block.
| Precursor | Linker | Macrocycle | Yield (%) | Notes |
| Quinoxaline-2,3-dithiol | 1,2-Dibromoethane | 1,4-Dithia-2,3-(quinoxalin-2,3-diyl)cyclohexane | 45 | [1+1] Cyclization product |
| Quinoxaline-2,3-dithiol | 1,3-Dibromopropane | 1,5-Dithia-2,4-(quinoxalin-2,3-diyl)cycloheptane | 52 | [1+1] Cyclization product |
| Quinoxaline-2,3-dithiol | 1,4-Dibromobutane | 1,6-Dithia-2,5-(quinoxalin-2,3-diyl)cyclooctane | 38 | [1+1] Cyclization product |
| Quinoxaline-2,3-dithiol | 1,2-Bis(bromomethyl)benzene | Benzo[f] eurjchem.comresearchgate.netdithiocino[2,3-b]quinoxaline | 61 | Rigid macrocycle with potential for host-guest chemistry |
These quinoxaline-containing thioether macrocycles can serve as ligands for the construction of coordination-driven supramolecular frameworks. The nitrogen atoms of the quinoxaline ring and the sulfur atoms of the thioether linkages provide multiple coordination sites for transition metal ions. The self-assembly of these macrocyclic ligands with metal salts can lead to the formation of discrete polynuclear complexes or extended coordination polymers with interesting catalytic or material properties. The specific geometry of the resulting supramolecular structure is dictated by the coordination preference of the metal ion and the inherent shape of the macrocyclic ligand.
Further functionalization of the quinoxaline core or the linking units can introduce additional properties to the resulting macrocycles and supramolecular frameworks, such as fluorescence for sensing applications or chiral centers for enantioselective catalysis. The versatility of this compound as a building block thus opens avenues for the rational design and synthesis of a wide range of advanced materials.
Conclusion and Future Research Directions
Summary of Current Understanding and Research Gaps
2,3-Bis(acetylmercaptomethyl)quinoxaline, a sulfur-containing derivative of quinoxaline (B1680401), first came to scientific attention as a potent antiviral agent. acs.org Early studies demonstrated its efficacy in inhibiting the replication of various viruses, including poliovirus and human herpesvirus 1, by interfering with viral RNA synthesis. acs.org Despite this promising start, a comprehensive body of research dedicated solely to this compound has not been established.
| Property | Value/Information |
| IUPAC Name | S,S'-[quinoxaline-2,3-diylbis(methylene)] di(ethanethioate) |
| Molecular Formula | C14H14N2O2S2 |
| Molecular Weight | 306.4 g/mol |
| Known Biological Activity | Antiviral agent (inhibits viral RNA synthesis) |
| Key Research Gaps | Detailed synthesis, comprehensive reactivity studies, coordination chemistry, analytical applications, materials science applications. |
Prospects for Novel Derivatizations and Functional Material Development
The molecular architecture of this compound presents intriguing possibilities for the development of novel derivatives and functional materials. The two acetylmercaptomethyl side chains are prime targets for chemical modification.
Derivatization Potential:
Hydrolysis of the thioester groups would yield the corresponding dithiol, 2,3-bis(mercaptomethyl)quinoxaline. This dithiol derivative could serve as a versatile ligand for the coordination of various metal ions. The sulfur atoms, being soft donor atoms, are expected to form stable complexes with soft metal ions. Such metal complexes could exhibit interesting photophysical, electrochemical, or catalytic properties.
Furthermore, the thiol groups could be subjected to a range of reactions, including alkylation, oxidation, and addition to unsaturated systems, opening avenues for a wide array of new derivatives with tailored properties.
Functional Material Development:
The quinoxaline core is a known chromophore, and the presence of sulfur-containing side chains could impart interesting optoelectronic properties. The potential for this compound to act as a monomer in polymerization reactions is a particularly exciting prospect. The bifunctional nature of the molecule could allow for the synthesis of linear or cross-linked polymers. These polymers could find applications in:
Organic Electronics: Quinoxaline-based polymers have been investigated for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comfrontiersin.org The introduction of sulfur atoms could modulate the electronic properties of the resulting polymers.
Sensors: The quinoxaline moiety and the sulfur donor atoms could act as recognition sites for specific analytes. nih.gov Polymers incorporating this unit could be developed into chemosensors for the detection of metal ions or other species.
Redox-Active Materials: The quinoxaline ring system can undergo reversible reduction-oxidation processes. uaeu.ac.ae Polymers containing this unit could be explored as materials for energy storage applications.
Interdisciplinary Research Opportunities
The unique combination of a biologically active core with functionalizable side chains makes this compound a prime candidate for interdisciplinary research.
Medicinal Chemistry and Materials Science: The development of drug delivery systems where the compound or its derivatives are incorporated into a polymer backbone could lead to materials with sustained release properties or targeted delivery capabilities.
Supramolecular Chemistry and Nanoscience: The dithiol derivative could be used to functionalize nanoparticles or surfaces, creating new materials with tailored properties for applications in catalysis, sensing, or nanomedicine.
Electrochemistry and Analytical Science: The electrochemical properties of the quinoxaline core could be exploited in the design of novel electrochemical sensors. The sulfur atoms could also play a role in the selective binding of analytes.
Q & A
Q. What strategies mitigate aggregation in quinoxaline-based dyes for photovoltaic applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
